molecular formula C6H14N2O B12286864 (3-Ethoxycyclobutyl)hydrazine CAS No. 1820583-39-8

(3-Ethoxycyclobutyl)hydrazine

Cat. No.: B12286864
CAS No.: 1820583-39-8
M. Wt: 130.19 g/mol
InChI Key: QSNOVFKYDUZEOS-UHFFFAOYSA-N
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Description

(3-Ethoxycyclobutyl)hydrazine is an organic compound with the molecular formula C6H14N2O It is a colorless to pale yellow liquid known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxycyclobutyl)hydrazine typically involves organic synthesis routes. One common method includes the reaction of cyclobutanone with ethyl alcohol in the presence of a hydrazine derivative. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are designed to optimize yield and purity while maintaining cost-effectiveness. The process often includes steps such as distillation, crystallization, and purification to achieve the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxycyclobutyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield cyclobutanone derivatives, while reduction may yield cyclobutylamines.

Scientific Research Applications

(3-Ethoxycyclobutyl)hydrazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Ethoxycyclobutyl)hydrazine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or as a modulator of specific signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (3-Ethoxycyclobutyl)hydrazine include:

    Cyclobutylhydrazine: A compound with a similar cyclobutane ring structure but without the ethoxy group.

    Ethoxyhydrazine: A compound with an ethoxy group attached to a hydrazine moiety but without the cyclobutane ring.

Uniqueness

This compound is unique due to its combination of a cyclobutane ring and an ethoxy group attached to a hydrazine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

1820583-39-8

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

(3-ethoxycyclobutyl)hydrazine

InChI

InChI=1S/C6H14N2O/c1-2-9-6-3-5(4-6)8-7/h5-6,8H,2-4,7H2,1H3

InChI Key

QSNOVFKYDUZEOS-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(C1)NN

Origin of Product

United States

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